(R)-1-Hydroxy-1-phenylacetone (R)-1-Hydroxy-1-phenylacetone (R)-phenylacetylcarbinol is a 1-hydroxy-1-phenylpropan-2-one that has (R)-configuration. It is used as a precursor for the production of ephedrine and pseudoephedrine. It has a role as a Saccharomyces cerevisiae metabolite. It is an enantiomer of a (S)-phenylacetylcarbinol.
Brand Name: Vulcanchem
CAS No.: 1798-60-3
VCID: VC20857438
InChI: InChI=1S/C9H10O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6,9,11H,1H3/t9-/m0/s1
SMILES: CC(=O)C(C1=CC=CC=C1)O
Molecular Formula: C9H10O2
Molecular Weight: 150.17 g/mol

(R)-1-Hydroxy-1-phenylacetone

CAS No.: 1798-60-3

Cat. No.: VC20857438

Molecular Formula: C9H10O2

Molecular Weight: 150.17 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-Hydroxy-1-phenylacetone - 1798-60-3

Specification

Description (R)-phenylacetylcarbinol is a 1-hydroxy-1-phenylpropan-2-one that has (R)-configuration. It is used as a precursor for the production of ephedrine and pseudoephedrine. It has a role as a Saccharomyces cerevisiae metabolite. It is an enantiomer of a (S)-phenylacetylcarbinol.
CAS No. 1798-60-3
Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
IUPAC Name (1R)-1-hydroxy-1-phenylpropan-2-one
Standard InChI InChI=1S/C9H10O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6,9,11H,1H3/t9-/m0/s1
Standard InChI Key ZBFFNPODXBJBPW-VIFPVBQESA-N
Isomeric SMILES CC(=O)[C@@H](C1=CC=CC=C1)O
SMILES CC(=O)C(C1=CC=CC=C1)O
Canonical SMILES CC(=O)C(C1=CC=CC=C1)O

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